molecular formula C20H16N2OS B3482552 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide

Cat. No.: B3482552
M. Wt: 332.4 g/mol
InChI Key: CFHXXCRMMPDTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide, also known as CTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of the caspase pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. This compound has also been found to possess antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide in lab experiments is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and antiviral properties, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Future research may also explore the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, there is a need for the development of novel drug delivery systems to improve the solubility and bioavailability of this compound in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound exhibits potent anticancer, anti-inflammatory, and antiviral activity, making it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated antiviral activity against the hepatitis C virus.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-7-6-10-16(11-13)19(23)22-20-17(12-21)18(14(2)24-20)15-8-4-3-5-9-15/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXXCRMMPDTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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